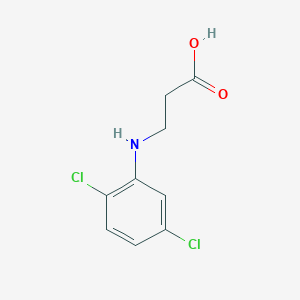

N-(2,5-dichloropheyl)-beta-alanine

Description

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

3-(2,5-dichloroanilino)propanoic acid |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(11)8(5-6)12-4-3-9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |

InChI Key |

DYHZQWLASIJSOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NCCC(=O)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural and Functional Insights:

- Aryl Substituent Position and Halogenation: The 2,5-dichlorophenyl group in the target compound contrasts with 2,6-dimethylphenyl in metalaxyl and benalaxyl. Benzoylprop-ethyl (3,4-dichlorophenyl) demonstrates that chlorine placement on the phenyl ring influences herbicidal activity, suggesting that the 2,5-dichloro configuration in the target compound may optimize binding to distinct biological receptors .

Acyl Group Modifications :

- Metalaxyl and benalaxyl feature methoxyacetyl and phenylacetyl groups, respectively, which are critical for fungicidal activity. The absence of an acyl group in N-(2,5-dichlorophenyl)-beta-alanine implies a divergent mode of action, possibly relying on the free carboxylic acid for ionization or interaction .

Ester vs. Free Acid Forms :

Contrast with Non-Pesticidal Beta-Alanine Derivatives

Beta-alanine derivatives are also utilized in cosmetics (), such as DEA-COCOAMPHODIPROPIONATE, which features amphoteric surfactant properties due to aminoethyl and carboxyethoxy substituents. These derivatives highlight the versatility of beta-alanine in diverse industries but differ fundamentally from pesticidal analogs in functional group complexity and application .

Preparation Methods

Carbodiimide-Mediated Amide Bond Formation

A widely employed method for synthesizing aryl-alanine conjugates involves carbodiimide-based coupling agents. As demonstrated in glucosamine-NSAID bioconjugate synthesis (Scheme 2 of), ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate amide bond formation between carboxylic acids and aromatic amines.

Procedure :

-

Activation : β-Alanine’s carboxylic acid group is activated using EDCI/HOBt in anhydrous tetrahydrofuran (THF) at 0°C.

-

Coupling : 2,5-Dichloroaniline is added dropwise, followed by triethylamine (TEA) to neutralize HCl byproducts.

-

Workup : The reaction mixture is stirred at room temperature for 24 hours, concentrated, and purified via flash chromatography (CH₂Cl₂/MeOH gradient).

Key Parameters :

Acylation of 2,5-Dichloroaniline with β-Alanine Derivatives

Patent literature on Diclofenac intermediates highlights chloroacetylation as a critical step. Adapting this approach, β-alanine’s amino group can be acylated with 2,5-dichlorophenyl-containing electrophiles.

Procedure :

-

Protection : β-Alanine’s amine is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in THF.

-

Acylation : Boc-β-alanine reacts with 2,5-dichlorophenyl chloroacetate in toluene at 60°C with TEA as a base.

-

Deprotection : Boc removal is achieved via HCl/dioxane, yielding the target compound.

Key Parameters :

-

Temperature : 60°C for acylation

-

Base : Triethylamine (3 eq)

Comparative Analysis of Synthesis Methods

Advantages and Limitations :

-

EDCI/HOBt : High yields but requires costly reagents and chromatography.

-

Acylation : Scalable but involves multi-step protection/deprotection.

-

SNAr : Economical substrate but lower yields and harsher conditions.

Purification and Characterization

-

Crystallization : Products are crystallized from toluene/hexanes (1:3) to remove unreacted aniline.

-

Chromatography : Silica gel chromatography (CH₂Cl₂/MeOH 95:5) resolves β-alanine derivatives.

-

Spectroscopy :

Industrial-Scale Considerations

Patent data emphasizes solvent selection (toluene > DMF) for cost-effective scaling. Continuous-flow systems could enhance EDCI-mediated coupling efficiency by minimizing side reactions .

Q & A

Q. What are the optimal synthetic routes for N-(2,5-dichlorophenyl)-beta-alanine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling beta-alanine with 2,5-dichloroaniline derivatives. Key steps include:

- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group of beta-alanine for nucleophilic attack by the amine group of 2,5-dichloroaniline .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization is recommended for isolating the product.

- Yield optimization : Adjust stoichiometry (e.g., 1.2:1 molar ratio of coupling agent to beta-alanine) and monitor temperature (20–25°C to minimize side reactions).

Table 1 : Example reaction conditions for analogous beta-alanine derivatives:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| DCC, NHS | DMF | 25°C | 78 | |

| EDC, TCEP | DMSO | 20°C | 85 |

Q. What analytical techniques are most effective for characterizing N-(2,5-dichlorophenyl)-beta-alanine?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy : Use H and C NMR to verify the dichlorophenyl group (δ 7.2–7.8 ppm for aromatic protons) and beta-alanine backbone (δ 2.5–3.5 ppm for CH groups) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 263.0 for CHClNO) .

- Purity assessment :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30) .

Q. How does N-(2,5-dichlorophenyl)-beta-alanine interact with metabolic pathways in mammalian cells?

- Methodological Answer : Beta-alanine derivatives are metabolized via:

- Carnosine synthesis : Beta-alanine combines with histidine in muscle and neuronal tissues. Competitive inhibition assays can assess whether the dichlorophenyl substitution affects histidine decarboxylase activity .

- Hepatic metabolism : Use hepatocyte cell lines (e.g., HepG2) to quantify beta-alanine metabolism via LC-MS/MS. Malignant hepatocytes show elevated beta-alanine uptake (Figure 4B in ).

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuropharmacological activity of N-(2,5-dichlorophenyl)-beta-alanine?

- Methodological Answer :

- In vitro models :

- Receptor binding assays : Screen for affinity with GABA or NMDA receptors using radiolabeled ligands (e.g., H-muscimol). Compare IC values to unmodified beta-alanine .

- Neuronal cell cultures : Treat primary cortical neurons and measure calcium flux (Fluo-4 AM dye) to assess excitotoxicity modulation.

- In vivo models :

- Rodent behavioral tests : Use Morris water maze or open-field tests to evaluate cognitive effects. Dose ranges: 10–100 mg/kg (IP or oral) .

Q. How should contradictory data on the compound’s bioactivity (e.g., cytotoxic vs. cytoprotective effects) be resolved?

- Methodological Answer :

- Orthogonal validation :

- Replicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) and species (human vs. murine) to rule out cell-type specificity .

- Use isogenic cell models (e.g., CRISPR-edited variants) to isolate genetic factors influencing cytotoxicity.

- Dose-response profiling :

- Test concentrations from 1 nM to 100 µM to identify biphasic effects (hormesis). Plot sigmoidal curves to determine EC/LC .

Q. What strategies optimize the detection of N-(2,5-dichlorophenyl)-beta-alanine in complex biological matrices?

- Methodological Answer :

- Sample preparation :

- Protein precipitation : Use acetonitrile (3:1 v/v) to remove serum proteins.

- Solid-phase extraction (SPE) : Employ C18 cartridges for pre-concentration .

- Advanced detection :

- Electrochemical sensors : Functionalize gold electrodes (e.g., TFGAs) with aptamers for selective binding; detect via impedance spectroscopy (LOD ≈ 0.1 nM) .

- GC-MS with derivatization : Use BSTFA to silylate hydroxyl groups, improving volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.